Estradiol 3-propyl ether

Description

Chemical Identity and Significance within Steroid Hormone Analogs

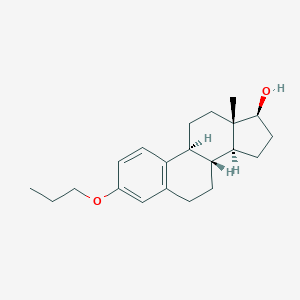

Estradiol (B170435) 3-propyl ether, systematically known as (17β)-3-Propoxyestra-1,3,5(10)-trien-17-ol, is a synthetic derivative of the primary female sex hormone, 17β-estradiol. iiab.mesynzeal.com Its structure is characterized by the replacement of the hydrogen atom of the phenolic hydroxyl group at the C3 position of the steroid's A-ring with a propyl group. This ether linkage distinguishes it from estradiol esters, another major class of estradiol derivatives. The modification of the C3 hydroxyl group is a common strategy in medicinal chemistry to alter the pharmacokinetic and pharmacodynamic properties of parent steroid hormones. The addition of the propyl ether group can influence the compound's lipophilicity, metabolic stability, and affinity for estrogen receptors, thereby modulating its biological activity.

The significance of Estradiol 3-propyl ether within the broader category of steroid hormone analogs lies in its utility as a research tool. It serves as a subject for studies on steroid metabolism, particularly the enzymatic processes involved in the cleavage of ether bonds on the steroid nucleus. Furthermore, as an estradiol impurity, its characterization is crucial for the quality control of estradiol preparations in pharmaceutical applications. nih.gov

Historical Context of Estradiol Ether Investigations

The investigation of estradiol ethers is part of a larger historical effort to enhance the therapeutic utility of natural steroid hormones. Following the isolation and synthesis of estradiol, researchers sought to create derivatives with improved oral bioavailability, prolonged duration of action, and targeted effects. While estradiol esters like estradiol valerate (B167501) and estradiol cypionate became widely used, the exploration of ether derivatives at the C3 and C17 positions also garnered attention. nih.govwikipedia.org

The rationale behind synthesizing estradiol ethers was to protect the phenolic hydroxyl group from rapid first-pass metabolism in the liver, a major limitation of orally administered estradiol. wikipedia.org The synthesis of various alkyl ethers, including methyl and propyl ethers, allowed for the systematic study of how the size and nature of the ether substituent influenced metabolic fate and biological activity. nih.govacs.orgchemistryviews.org These early investigations laid the groundwork for understanding the structure-activity relationships of modified estrogens and contributed to the development of other estrogenic compounds with specific pharmacological profiles.

Rationale for Academic Inquiry into this compound

Academic inquiry into this compound is driven by several key factors. Primarily, it serves as a model substrate for studying the mechanisms of hepatic metabolism of xenobiotic estrogens. The de-etherification of the propyl group at the C3 position is a specific metabolic pathway that provides insight into the function of drug-metabolizing enzymes, such as the cytochrome P450 system. nih.gov

Furthermore, understanding the biological activity and metabolic fate of estradiol ethers is crucial for assessing their potential as prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. By studying how this compound is processed in biological systems, researchers can evaluate whether such modifications can be used to achieve a controlled release and targeted delivery of the active hormone, estradiol. wikipedia.org The study of related compounds, such as promestriene (B22492) (an estradiol 3-propyl, 17-methyl diether), has highlighted the potential for locally acting estrogens with minimal systemic absorption, further justifying the investigation of the fundamental properties of estradiol ethers like the 3-propyl derivative. taylorandfrancis.comresearchgate.netnih.govjaveriana.edu.cojaveriana.edu.coresearchgate.net

Overview of Core Research Domains

The research surrounding this compound is primarily concentrated in the domain of drug metabolism and pharmacokinetics. A pivotal area of investigation has been its hepatic metabolism, specifically the cleavage of the 3-propyl ether bond to release free estradiol and other metabolites. nih.govcdnsciencepub.com

A key study on the metabolism of radiolabeled this compound in rat liver subcellular fractions revealed that the metabolic activity is predominantly located in the microsomal fraction. nih.gov This research identified the de-etherification process as a crucial metabolic step, leading to the formation of phenolic steroids. The study also demonstrated that this metabolic process is dependent on oxygen and NADPH, implicating the involvement of the cytochrome P450 monooxygenase system. nih.gov

The primary metabolites identified from the incubation of this compound with rat liver microsomes include both those where the ether linkage is retained and those where it is cleaved. This provides a detailed picture of the metabolic pathways this compound undergoes.

Table 1: Identified Metabolites of this compound in Rat Liver Microsomes

| Metabolite Class | Specific Metabolites Identified |

| Propylated Metabolites | 3-Propyl ether of estrone (B1671321), 3-Propyl ether of estriol |

| De-etherified Metabolites | Estradiol, Estrone, Estriol |

Data synthesized from a study on the de-etherification of this compound by subcellular fractions of rat liver. nih.gov

Table 2: Cofactor and Condition Dependence of this compound Metabolism

| Condition | Observation | Implication |

| Presence of Oxygen and NADPH | Metabolism is required | Involvement of an oxidative enzymatic system |

| Absence of Oxygen (Nitrogen atmosphere) | Significantly reduced metabolism | Oxygen is crucial for the metabolic reactions |

| Pre-treatment with Phenobarbital | Activated metabolism | Implication of cytochrome P450 induction |

| Comparison between Male and Female Rats | More active metabolism in males | Sex-dependent differences in metabolic enzyme activity |

Data synthesized from studies on the metabolism of this compound in rat liver. nih.govcdnsciencepub.com

These findings underscore the importance of this compound as a tool for elucidating the fundamental processes of steroid hormone metabolism. The insights gained from such research contribute to a broader understanding of how synthetic modifications to the estradiol molecule influence its biological fate and potential therapeutic applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-3-12-23-15-5-7-16-14(13-15)4-6-18-17(16)10-11-21(2)19(18)8-9-20(21)22/h5,7,13,17-20,22H,3-4,6,8-12H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWLCMYNQNHQSR-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944638 | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-63-5 | |

| Record name | Estradiol 3-propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022034635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propoxyestra-1(10),2,4-trien-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Elucidation

Chemical Synthesis of Estradiol (B170435) 3-Propyl Ether

The creation of Estradiol 3-propyl ether, chemically known as (17β)-3-Propoxyestra-1,3,5(10)-trien-17-ol, hinges on the selective etherification of the C-3 hydroxyl group of estradiol. synzeal.comclearsynth.com This process leverages the distinct reactivity of the phenolic A-ring of the steroid.

The derivatization of estradiol is a common strategy to enhance its properties for analytical detection or to create new bioactive compounds. The most frequently targeted site for modification is the phenolic hydroxyl group at the C-3 position of the A-ring. nih.gov This group's acidity is higher than that of the C-17 secondary alcohol, allowing for selective reactions. rsc.org Common derivatization techniques include alkylation, such as methylation or propylation, to form ethers. nih.govchemistryviews.org These modifications are crucial for applications in liquid chromatography-mass spectrometry (LC-MS), where derivatization can introduce an ionizable moiety, significantly improving detection sensitivity. sigmaaldrich.comresearchgate.net

The key to synthesizing this compound is the regioselective etherification of the C-3 hydroxyl group. This selectivity is achieved because the phenolic hydroxyl at C-3 is significantly more acidic and reactive than the aliphatic hydroxyl at C-17. rsc.org A classic method for this transformation is the Williamson ether synthesis. In this reaction, a base (e.g., sodium ethoxide or potassium carbonate) is used to deprotonate the C-3 hydroxyl, forming a phenoxide ion. nih.govnih.gov This nucleophilic phenoxide then reacts with an alkylating agent, such as 1-bromopropane (B46711) or propyl iodide, to form the desired 3-propyl ether bond, leaving the C-17 hydroxyl group intact. nih.gov This chemoselectivity prevents the need for protecting the C-17 alcohol, streamlining the synthetic route. rsc.org

Table 1: General Conditions for Regioselective C-3 Etherification of Estradiol

| Parameter | Description | Example Reagents | Reference |

|---|---|---|---|

| Steroid Substrate | Estradiol | Estradiol | nih.gov |

| Base | To deprotonate the C-3 hydroxyl | Sodium metal in ethanol, Potassium carbonate | nih.govnih.gov |

| Alkylating Agent | Provides the propyl group | 1-Bromopropane, Propyl iodide | nih.gov |

| Solvent | Reaction medium | Ethanol, Dimethyl sulfoxide (B87167) (DMSO) | nih.govnih.gov |

| Reaction Condition | Promotes the reaction | Reflux | nih.gov |

Modern synthetic chemistry has introduced advanced methods to improve the efficiency of etherification reactions. Microwave-assisted synthesis has emerged as a powerful tool for preparing estradiol derivatives. nih.govresearchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. researchgate.net For instance, the synthesis of diaryl ethers from estradiol has been successfully performed using microwave irradiation, demonstrating the applicability of this technology to form ether linkages at the C-3 position. nih.govx-mol.com These methods are often performed without a catalyst and are considered a greener approach due to reduced energy consumption and waste. researchgate.net

Synthesis of Related Estradiol Ethers and Derivatives for Comparative Studies

To understand the structure-activity relationships of estradiol analogs, various related ethers and derivatives are synthesized for comparative purposes. The synthesis of Estradiol 3-methyl ether, for example, has been extensively studied and optimized. chemistryviews.orgresearchgate.net Other derivatives include those with different alkyl chains at the C-3 position or modifications at other sites on the steroid nucleus. For example, 2- and 4-substituted estradiol derivatives have been prepared to investigate their biological activities. beilstein-journals.orgacs.org The synthesis of these compounds generally follows similar principles of regioselective chemistry, often leveraging palladium-catalyzed cross-coupling reactions or other targeted modifications. beilstein-journals.org These comparative compounds are essential for elucidating the specific roles of different structural motifs.

Analytical Characterization Techniques for Confirming Molecular Structure (e.g., NMR, Mass Spectrometry)

Once synthesized, the precise molecular structure of this compound and its analogs must be confirmed. This is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. mdpi.com

In the ¹H NMR spectrum of an estradiol C-3 ether, the appearance of signals corresponding to the protons of the propyl group (typically a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the O-CH₂) confirms the addition of the ether chain. A downfield shift of the aromatic protons on the A-ring (H-1, H-2, and H-4) compared to the parent estradiol is also expected, indicating the modification at the C-3 position. nih.gov

In the ¹³C NMR spectrum, new signals for the three carbon atoms of the propyl group will be present. A significant shift in the resonance of C-3 will also be observed due to the ether linkage. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming the structure. nih.gov For this compound (C₂₁H₃₀O₂), the expected molecular weight is 314.46 g/mol . Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, which can definitively confirm the elemental composition of the synthesized molecule. nih.govitn.pt The fragmentation pattern in MS/MS analysis can also reveal the loss of the propyl group, providing further structural evidence. researchgate.net

Table 2: Key Analytical Data for Estradiol Derivatives

| Technique | Compound Type | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Estradiol C-3 Ether | Signals for alkyl chain protons; Deshielding of A-ring protons. | nih.gov |

| ¹³C NMR | Estradiol C-3 Ether | Signals for alkyl chain carbons; Shift of C-3 signal. | mdpi.com |

| Mass Spectrometry | This compound | Molecular ion peak [M+H]⁺ corresponding to C₂₁H₃₀O₂. | nih.gov |

| HRMS | Estradiol Derivatives | Precise mass measurement matching the calculated molecular formula. | nih.govitn.pt |

Molecular Pharmacology and Receptor Interactions

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinity

The biological activity of estrogens and their derivatives is primarily mediated through their binding to two principal estrogen receptor subtypes, ERα and ERβ. The affinity with which a ligand binds to these receptors is a critical determinant of its potency and potential tissue-specific effects.

The relative binding affinity (RBA) of Estradiol (B170435) 3-propyl ether for both ERα and ERβ has been quantified in various studies. In competitive binding assays using recombinant human ERα and ERβ, with [3H]17β-estradiol as the radioligand, Estradiol 3-propyl ether demonstrated a notable affinity for both receptor subtypes. Specifically, its RBA for ERα was determined to be 15.6 ± 1.8, and for ERβ, it was 13.0 ± 2.6, with the RBA of 17β-estradiol being set at 100 for normalization. These findings indicate a significant, albeit reduced, binding affinity compared to the parent compound.

When compared to the primary endogenous estrogen, 17β-estradiol, this compound exhibits a lower binding affinity for both ERα and ERβ. The presence of the propyl ether group at the C-3 position sterically hinders the optimal interaction with the ligand-binding pocket of the estrogen receptors, resulting in a roughly 6 to 8-fold decrease in binding affinity relative to 17β-estradiol. Despite this reduction, the affinity of this compound for both receptor subtypes remains in the nanomolar range, indicating that it is still a potent ligand.

Ligand-Receptor Conformation and Functional Modulation

The binding of a ligand to an estrogen receptor induces a conformational change in the receptor protein, which in turn modulates its interaction with other proteins and its ability to regulate gene expression. The nature of this conformational change determines whether the ligand will act as an agonist or an antagonist.

This compound has been demonstrated to function as a full agonist at both ERα and ERβ. In reporter gene assays, it was shown to induce transcriptional activity from estrogen response element (ERE)-driven promoters in cells expressing either ERα or ERβ. The agonistic nature of this compound indicates that upon binding, it induces a conformational state in the receptors that is conducive to the initiation of downstream signaling cascades, similar to the action of 17β-estradiol. There is no substantial evidence to suggest that it possesses any significant antagonistic properties at these receptors.

The agonistic activity of this compound is intrinsically linked to its ability to promote the recruitment of coactivator proteins to the ligand-receptor complex. The binding of an agonist like this compound stabilizes a specific conformation of the Activation Function-2 (AF-2) helix in the ligand-binding domain of the estrogen receptor. This conformation creates a surface that is favorable for the binding of coactivators, which are essential for the assembly of the transcriptional machinery and subsequent gene expression. Conversely, the recruitment of corepressors is disfavored by this agonist-induced conformation.

Structure-Activity Relationships (SAR) of C-3 Etherification

The etherification of the phenolic hydroxyl group at the C-3 position of the estradiol scaffold is a well-established strategy for modifying its pharmacokinetic and pharmacodynamic properties. The structure-activity relationships (SAR) for C-3 etherification reveal several key principles. Generally, the presence of a free hydroxyl group at C-3 is optimal for high-affinity binding to estrogen receptors. The introduction of an ether linkage at this position, as seen in this compound, typically leads to a decrease in binding affinity. The extent of this decrease is dependent on the size and nature of the alkyl group. While smaller alkyl ethers may retain substantial affinity, bulkier groups can lead to a more pronounced reduction due to steric hindrance within the receptor's ligand-binding pocket. This modification, however, can enhance the metabolic stability and oral bioavailability of the compound.

Impact of Propyl Chain Length on Estrogen Receptor Binding and Biological Activity

The length of the alkyl chain at the C3 position of the estradiol molecule significantly influences its binding affinity for the estrogen receptor (ER) and its subsequent biological activity. Generally, an increase in the length of the alkyl chain tends to decrease the relative binding affinity (RBA) to the estrogen receptor. acs.org

Studies on various C2- and C7-alkyl substituted estradiol analogs have demonstrated this trend. For instance, in a series of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes, the RBA decreased as the side chain length increased from a hydrogen atom to a butyl group. acs.org Similarly, the addition of a cyanoalkyl chain at the C7 position of the dehydroestradiol framework also resulted in a lower binding affinity compared to estradiol. itn.ptnih.gov However, within this C7-substituted series, a longer alkyl chain, which moves the polar cyano group further from the steroid core, was associated with a slight increase in ER-binding affinity. itn.ptnih.gov This suggests that while increased chain length is generally detrimental to binding, other factors such as the presence and position of polar groups also play a role.

The biological activity of these compounds does not always directly correlate with their binding affinity. nih.gov For example, some estradiol derivatives with longer alkyl chains at the 11β-position can switch from being potent estrogens to anti-estrogens. rhhz.net This highlights the complex relationship between chemical structure, receptor binding, and the ultimate biological response.

| Compound Series | Substituent Position | Trend in Relative Binding Affinity (RBA) with Increasing Alkyl Chain Length | Reference |

| 1,1-bis(4-hydroxyphenyl)-2-phenylethenes | C2 | Decreases | acs.org |

| Dehydroestradiol derivatives | C7 (cyanoalkyl) | Generally decreases, but longer chains show slightly higher affinity within the series | itn.ptnih.gov |

| Alkylphenolic compounds | Varies | Positive correlation | oup.com |

| Parabens | Varies | Positive correlation | oup.com |

Stereochemical Considerations in Receptor Interaction

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of how a ligand interacts with the estrogen receptor. The ER ligand-binding domain (LBD) is a highly structured pocket that accommodates ligands with specific shapes and electronic properties. plos.orgnih.govembopress.org

The natural estrogen, 17β-estradiol, fits snugly into this pocket, with its hydroxyl groups at the C3 and C17 positions forming crucial hydrogen bonds with specific amino acid residues, anchoring the ligand in place. plos.orgnih.gov The stereochemistry of these interactions is precise. For example, studies with enantiomers (mirror-image isomers) of synthetic estrogens have shown that ERα can exhibit stereoselective ligand binding and transactivation. nih.gov

A single amino acid difference between ERα and ERβ (Leucine-384 in ERα versus Methionine-283 in ERβ) can influence the stereoselectivity of the receptors for certain ligands. nih.gov This subtle difference in the LBD can affect how a ligand binds and whether it acts as an agonist (activator) or antagonist (blocker) of the receptor. nih.gov The orientation of the ligand within the binding pocket, dictated by its stereochemistry, ultimately determines the conformational changes in the receptor, particularly in a region called helix 12, which is crucial for the recruitment of co-regulator proteins and the initiation of gene transcription. nih.govuam.es

Hydrophobic and Steric Constraints in the Ligand Binding Pocket

The ligand-binding pocket (LBP) of the estrogen receptor is a predominantly hydrophobic cavity buried deep within the core of the ligand-binding domain. plos.orgembopress.orgnih.gov This hydrophobic nature allows it to bind a wide variety of structurally diverse compounds, including non-steroidal ligands. plos.orgnih.gov The binding is primarily driven by hydrophobic interactions between the ligand and the nonpolar amino acid residues lining the pocket. plos.orgnih.govresearchgate.net

Upon ligand binding, the LBP can reshape itself to accommodate the contours of the ligand, a phenomenon known as structural plasticity. plos.orgnih.gov However, there are steric (size and shape) constraints. While the pocket is flexible, excessively bulky substituents on the ligand can hinder proper binding or alter the receptor's conformation in a way that prevents its activation. nih.gov For instance, the bulky side chains of antagonists like tamoxifen (B1202) and raloxifene (B1678788) protrude from the binding cavity, physically preventing the proper alignment of helix 12, which is necessary for agonist activity. embopress.orgnih.gov

The size and shape of the alkyl chain in this compound are therefore critical. The propyl group must fit within the hydrophobic pocket without causing significant steric clashes that would destabilize the ligand-receptor complex. The flexibility of certain residues within the LBP, such as His524, allows for the accommodation of a range of ligand structures. plos.orgnih.gov

| Feature of Ligand Binding Pocket | Description | Key Interacting Residues | Reference |

| Hydrophobicity | The pocket is lined with predominantly hydrophobic amino acid residues, favoring the binding of lipophilic ligands. | Phe404, Met421, Phe425 | plos.orgnih.govu-tokyo.ac.jp |

| Hydrogen Bonding | Specific polar residues at the ends of the pocket anchor the ligand through hydrogen bonds with its hydroxyl groups. | Glu353, Arg394, His524 | plos.orgnih.govresearchgate.net |

| Steric Constraints | The size and shape of the pocket impose limits on the size and conformation of the bound ligand. Bulky substituents can lead to antagonism. | Helix 12 | embopress.orgnih.gov |

| Flexibility/Plasticity | The pocket can undergo conformational changes to accommodate different ligands. | His524 | plos.orgnih.gov |

Interactions with Membrane Estrogen Receptors (mERs)

In addition to the classical nuclear estrogen receptors (ERα and ERβ), estrogens can also elicit rapid biological effects through membrane-associated estrogen receptors (mERs). wikipedia.orgnih.gov These receptors are typically G protein-coupled receptors (GPCRs) that initiate rapid, non-genomic signaling cascades. wikipedia.orgfrontiersin.org

One of the most well-characterized mERs is the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.orgnih.gov Estradiol binds to GPER with high affinity, leading to the rapid activation of intracellular signaling pathways, such as the mobilization of intracellular calcium and the synthesis of cyclic AMP. wikipedia.orgjneurosci.orgplos.org These signaling events can occur independently of the nuclear estrogen receptors and are responsible for some of the rapid physiological responses to estrogens. nih.govplos.org

The interaction of this compound with mERs is an area of ongoing research. Given that the 3-hydroxyl group of estradiol is crucial for its interaction with classical ERs, the presence of the 3-propyl ether modification in this derivative could potentially alter its binding and signaling through mERs. Some studies suggest that GPER signaling occurs predominantly from an intracellular location, and since estrogens are cell-permeable, this compound would be expected to access these intracellular receptors. nih.gov The specific affinity and functional consequences of this compound binding to GPER and other mERs remain to be fully elucidated.

Metabolic Transformations and Enzymatic Bioconversion

Hepatic Metabolism of Estradiol (B170435) 3-Propyl Ether in Experimental Models

Studies utilizing experimental models, particularly rat liver preparations, have been instrumental in elucidating the metabolic pathways of estradiol 3-propyl ether. These investigations have pinpointed the specific cellular locations and enzymatic systems responsible for its biotransformation.

Subcellular Localization of Metabolic Processes (e.g., Microsomal Fraction)

The primary site of hepatic metabolism for this compound is the microsomal fraction of liver cells. nih.gov This subcellular compartment is rich in a variety of enzymes essential for the breakdown of both endogenous and exogenous compounds. Research has demonstrated that when this compound is incubated with different subcellular fractions of rat liver, the most significant metabolic activity occurs within the microsomes. nih.govcdnsciencepub.com This localization is consistent with the involvement of membrane-bound enzymes in its biotransformation. nih.gov

Role of Cytochrome P450 Monooxygenases (e.g., CYP1A1, CYP1A2)

The de-etherification of this compound is carried out by a microsomal oxidative system that involves cytochrome P450 monooxygenases. nih.govcdnsciencepub.combeilstein-journals.org The participation of this enzyme superfamily is evidenced by the inhibition of the metabolic process by carbon monoxide, a known inhibitor of cytochrome P450. nih.govcdnsciencepub.com

While direct studies on this compound are limited, research on the analogous compound, estradiol 3-methyl ether, provides strong evidence for the specific isozymes involved. Both CYP1A1 and CYP1A2 have been shown to metabolize estradiol 3-methyl ether to estradiol through a similar de-alkylation reaction. researchgate.netnih.gov It is highly probable that these same enzymes are responsible for the de-propylation of this compound. CYP1A1 and CYP1A2 are known for their role in the metabolism of various estrogens and xenobiotics. researchgate.netresearchgate.net

Requirements for Cofactors (e.g., NADPH, Oxygen) in De-etherification

The enzymatic de-etherification of this compound is dependent on the presence of specific cofactors. The process requires molecular oxygen and the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govcdnsciencepub.com NADPH serves as an electron donor for the cytochrome P450 reductase, which in turn transfers electrons to the cytochrome P450 enzyme, enabling the activation of molecular oxygen for the oxidative reaction. beilstein-journals.org The optimal pH for this microsomal de-etherification reaction has been reported to be in the range of 7.4 to 8.0. nih.govcdnsciencepub.com

Identification and Analysis of this compound Metabolites

The metabolic breakdown of this compound yields several key products, which have been identified and analyzed in various experimental settings.

Formation of Estradiol, Estrone (B1671321), and Estriol

Following the de-etherification of the C-3 propyl group, the primary metabolite formed is estradiol. nih.govcdnsciencepub.com Subsequently, estradiol can undergo further metabolism. One major pathway is the oxidation of the 17-hydroxyl group to form estrone. nih.govcdnsciencepub.com Additionally, hydroxylation at the C-16 position can occur, leading to the formation of estriol. nih.govcdnsciencepub.com Therefore, the administration of this compound results in the systemic appearance of its key biologically active metabolites: estradiol, estrone, and estriol. nih.govcdnsciencepub.com

Beyond these primary phenolic steroids, other metabolites can also be formed. These include the 3-propyl ethers of estrone and estriol, which are derived directly from this compound without the initial de-etherification step. nih.govcdnsciencepub.com Furthermore, water-soluble and protein-bound metabolites have been detected, suggesting the occurrence of conjugation reactions, such as with glutathione (B108866). nih.gov

Table 1: Key Metabolites of this compound

| Precursor | Metabolite | Metabolic Process |

| This compound | Estradiol | De-etherification |

| Estradiol | Estrone | Oxidation |

| Estradiol | Estriol | 16α-hydroxylation |

| This compound | Estrone 3-propyl ether | Oxidation |

| This compound | Estriol 3-propyl ether | 16α-hydroxylation |

Conjugation Reactions (e.g., Thioconjugation)

During the metabolism of this compound, protein-bound and water-soluble metabolites are formed. nih.govcdnsciencepub.com The formation of these metabolites is influenced by the presence of glutathione and specific incubation conditions, which is consistent with the process of thioconjugation. nih.govcdnsciencepub.com This suggests that after the initial metabolic transformations, the resulting metabolites can undergo conjugation with molecules like glutathione, which increases their water solubility and facilitates their excretion from the body.

Modulation of Steroid Hormone Metabolizing Enzymes

This compound and its metabolites can influence the activity of enzymes involved in steroid hormone metabolism.

Activity on 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a crucial enzyme in the biosynthesis of the potent estrogen, estradiol, by catalyzing the conversion of the less active estrone to estradiol. nih.govbioscientifica.com Inhibition of this enzyme is a therapeutic target for estrogen-dependent diseases. nih.govnih.gov While direct studies on the inhibitory activity of this compound on 17β-HSD1 are not extensively detailed in the provided context, research on related estradiol derivatives provides insight. For instance, the addition of a m-carbamoylphenyl group at the C3 position of estrone did not enhance the inhibition of 17β-HSD1. nih.gov Conversely, certain E-ring modified steroids have been identified as effective inhibitors of this enzyme. acs.org The inhibitory potency of estradiol derivatives can be influenced by various structural modifications. benthamopen.com

Effects on 5-Alpha-Reductase Activity

The enzyme 5-alpha-reductase is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govmeridianvalleylab.com The activity of this enzyme can be modulated by estrogens. Studies have shown that estradiol can significantly decrease 5-alpha-reductase activity in osteoblast-like cells. nih.gov A related compound, promestriene (B22492) (estradiol 3-propyl, 17-methyl ether), has demonstrated antagonistic activity on 5-alpha-reductase both in vitro and in vivo. scispace.com This suggests that estradiol ethers, including the 3-propyl ether, may exert an inhibitory effect on this enzyme, thereby influencing androgen metabolism.

Preclinical Biological Activity and Mechanistic Investigations in Experimental Models

In Vitro Cellular Studies

The in vitro activity of estradiol (B170435) 3-propyl ether is predicted to be minimal due to the chemical blockade of the C-3 hydroxyl group, which is essential for high-affinity binding to estrogen receptors (ERα and ERβ).

Assessment of Estrogen-Responsive Gene Expression

Specific studies detailing the direct effects of Estradiol 3-propyl ether on the expression of estrogen-responsive genes in cell lines are not available in the reviewed scientific literature. However, based on the established mechanism for related compounds, significant activity is not anticipated in standard in vitro assays. The activation of estrogen receptors and subsequent transcription of target genes is critically dependent on the presence of a free hydroxyl group at the C-3 position of the steroidal core. This group acts as a crucial hydrogen bond donor, anchoring the ligand within the receptor's binding pocket.

Etherification, as in this compound, masks this hydroxyl group. Consequently, the compound is expected to have a very low binding affinity for both ERα and ERβ in its unmetabolized form. Without effective receptor binding, it cannot initiate the conformational changes required to recruit co-activators and regulate the transcription of estrogen-responsive genes. Therefore, in in vitro systems that lack the specific metabolic enzymes found in the liver, this compound is unlikely to induce significant gene expression.

Effects on Cell Proliferation in Estrogen-Sensitive Cell Lines

Direct experimental data on the proliferative effects of this compound in estrogen-sensitive cell lines, such as MCF-7 or Ishikawa cells, is not present in the available literature. Consistent with its presumed lack of direct receptor binding, the compound is not expected to stimulate cell proliferation in these in vitro models. nih.govoup.com Estrogen-induced proliferation in these cell lines is a receptor-mediated event. nih.gov Since this compound in its native form is a poor ligand for the estrogen receptor, it would be unable to provide the mitogenic signal that drives cell division in these estrogen-dependent cells. Any observed activity in a cellular context would presuppose some level of metabolic conversion to estradiol, which is generally low in cultured cells compared to in vivo systems.

Animal Model Investigations

In stark contrast to its inactivity in vitro, this compound and related C-3 ether derivatives demonstrate significant estrogenic activity in vivo. This activity is a direct result of metabolic de-etherification in the liver, which releases the active hormone, estradiol.

Uterotrophic Effects and Uterine Uptake in Rodent Models

In vivo studies in rodent models are the standard for assessing the estrogenic potential of a compound, with the uterotrophic assay being a primary indicator. While direct studies on the 3-propyl ether are scarce, research on a closely related compound, 3-propoxy-17-methoxyestradiol, reveals that following administration, the ether groups are cleaved, leading to the formation of estradiol. This metabolic conversion happens in the liver.

The etherification at the C-3 position serves a crucial pharmacological purpose: it protects the estradiol molecule from rapid inactivation by first-pass metabolism in the liver. This protection allows for sustained release of the active estradiol, leading to prolonged and significant uterotrophic effects. Investigations show that the etherified form is taken up by tissues, with a gradual de-etherification process ensuring a steady supply of active hormone to target organs like the uterus. This results in a notable increase in uterine weight in immature or ovariectomized rodents.

Impact on Hormone-Sensitive Physiological Processes (e.g., Seborrhea in Androgen-Stimulated Rats)

There is no information available in the reviewed scientific literature regarding the specific impact of this compound on hormone-sensitive physiological processes such as the suppression of seborrhea in androgen-stimulated rats.

Comparative Activity of Etherified Estradiols in Vivo

The primary advantage of etherifying estradiol at the C-3 position is the marked enhancement of its oral potency and duration of action compared to unmodified estradiol. When estradiol is administered orally, it is rapidly metabolized and inactivated by the liver. The 3-propyl ether linkage shields the molecule from this first-pass metabolism.

After absorption, the pro-drug is transported to the liver where enzymes, specifically cytochrome P450, cleave the ether bond. This process of de-etherification releases free estradiol into circulation. This metabolic pathway effectively makes this compound a time-release formulation of estradiol. Studies comparing various 3-alkyl ethers of estrogens have consistently shown that they are more potent orally than their parent compounds. For instance, the 3-methyl ether of ethinylestradiol, mestranol, is a well-known pro-drug that must be demethylated in the liver to become biologically active ethinylestradiol. researchgate.net Similarly, studies with 3-cyclopentyl ethers of various estrogens demonstrated that the ether derivatives had smaller effective doses and produced a greater maximal uterine weight compared to the parent steroids when administered orally. researchgate.net

This enhanced in vivo activity is a hallmark of estradiol's 3-alkyl ether derivatives.

Environmental Estrogenicity Assessments in Aquatic Biota (e.g., Zebrafish)

Extensive research has been conducted on the environmental impact of natural estrogens like 17β-estradiol (E2) and synthetic estrogens such as 17α-ethinylestradiol (EE2), a common component of birth control pills. researchgate.netacs.orgnih.gov These compounds are frequently detected in aquatic environments and have been shown to act as endocrine-disrupting chemicals (EDCs), causing adverse effects in fish populations, including the feminization of male fish. researchgate.netnih.gov However, a thorough review of the scientific literature reveals a significant gap in the specific assessment of this compound's environmental estrogenicity in aquatic organisms.

While the parent compound, estradiol, and its various esters and ethers are known to possess estrogenic activity, the specific environmental risk profile of the 3-propyl ether derivative has not been a focus of ecotoxicological studies. Generally, ether derivatives of estradiol are considered to be less potent than estradiol itself and function as prodrugs, being converted to the active form in the body. wikipedia.org However, the extent and rate of this conversion in aquatic species, and therefore the potential for endocrine disruption, remain uncharacterized for this compound.

Studies on other estrogenic compounds in zebrafish (Danio rerio), a common model organism for developmental and toxicological research, have established sensitive biomarkers for assessing estrogenic activity. frontiersin.orgnih.gov These include the induction of vitellogenin (VTG), an egg yolk precursor protein, in male fish, and the upregulation of the cyp19a1b gene, which codes for aromatase B, an enzyme crucial for estrogen synthesis in the brain. frontiersin.orgnih.govmdpi.com Exposure to known estrogenic compounds has been shown to disrupt reproductive processes, alter sexual development, and affect gene expression related to the hypothalamus-pituitary-gonad-liver (HPGL) axis in zebrafish. mdpi.comnih.gov

Analytical Research Methodologies and Applications

Development of Quantitative Analytical Methods for Estradiol (B170435) 3-Propyl Ether

Accurate quantification of Estradiol 3-propyl ether is essential for its application in various research contexts. To this end, sophisticated analytical techniques, primarily based on chromatography and mass spectrometry, have been developed and optimized.

Mass Spectrometry-Based Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of steroids, including estradiol and its derivatives, due to its high sensitivity and specificity. thermofisher.comthermofisher.comchemrxiv.org This technique is particularly valuable for analyzing complex biological matrices. thermofisher.comchemrxiv.org The development of an LC-MS/MS method for a compound like this compound would typically involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. thermofisher.comscribd.com Chromatographic separation is commonly achieved using reversed-phase columns, such as C18 or C8 columns. farmaciajournal.com The mobile phase composition is critical for achieving good separation and ionization efficiency. farmaciajournal.com For estrogens, which possess a phenolic hydroxyl group, negative ion mode electrospray ionization (ESI) is often employed. farmaciajournal.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. chemrxiv.org The development of such methods allows for the determination of low concentrations of the analyte in various biological samples. thermofisher.commdpi.com While specific LC-MS/MS methods for this compound are not extensively detailed in the public literature, the established methodologies for estradiol and other estrogen derivatives provide a clear framework for its analysis. thermofisher.comthermofisher.comchemrxiv.orgnih.gov The use of high-resolution mass spectrometry, such as Orbitrap-based systems, can further enhance the specificity and allow for the retrospective analysis of data. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of steroidal compounds. researchgate.netsigmaaldrich.com Various HPLC methods have been developed for the analysis of estradiol and its related substances in pharmaceutical formulations and biological samples. scribd.comresearchgate.net These methods often utilize reversed-phase chromatography with UV or fluorescence detection. researchgate.net

For instance, a reported HPLC method for 17β-estradiol and its acetate (B1210297) derivative used a C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net Another method for determining 17β-estradiol in a solid dosage form employed a mobile phase consisting of acetonitrile, phosphoric acid, and tetrahydrofuran. researchgate.net The selection of the detector depends on the analyte's properties. While UV detection is common, fluorescence detection can offer higher sensitivity for naturally fluorescent compounds like estrogens. researchgate.netmdpi.com The development of an HPLC method for this compound would involve optimizing the column, mobile phase, and detector settings to achieve adequate separation from potential impurities and degradation products. researchgate.net

In Vitro Assays for Receptor Binding and Enzymatic Activity

Understanding the interaction of this compound with its biological targets, primarily the estrogen receptors (ERα and ERβ), is crucial for elucidating its mechanism of action. In vitro assays are indispensable tools for this purpose.

Radiometric Competitive Binding Assays

Radiometric competitive binding assays are a classic and reliable method for determining the binding affinity of a compound to a receptor. itn.ptholublab.com In the context of the estrogen receptor, these assays typically use tritium-labeled estradiol ([³H]E₂) as the radioligand. itn.ptholublab.comnih.govacs.org The principle of the assay involves incubating the receptor source (e.g., cell lysates from ER-positive cells like MCF-7) with a fixed concentration of [³H]E₂ and varying concentrations of the unlabeled competitor compound, such as this compound. holublab.com

The amount of radioligand displaced by the competitor is measured, and from this data, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. nih.gov This value is then used to calculate the relative binding affinity (RBA) of the test compound compared to estradiol. nih.govacs.org For example, in one study, the binding affinity of various compounds to ERα and ERβ was determined using this method, with estradiol's RBA set to 100%. nih.govacs.org

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust biochemical assay technique used to study molecular interactions, including receptor-ligand binding and protein-protein interactions. nih.govresearchgate.netbmglabtech.com This method combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). bmglabtech.com The use of long-lifetime lanthanide donors (like europium or terbium) allows for a time delay between excitation and detection, which significantly reduces background fluorescence. bmglabtech.comgoogle.com

In a typical TR-FRET assay for estrogen receptor binding, the receptor might be labeled with a donor fluorophore, and a fluorescently labeled ligand (tracer) would act as the acceptor. google.com When the tracer binds to the receptor, the donor and acceptor are in close proximity, resulting in a high FRET signal. researchgate.net A test compound like this compound would compete with the tracer for binding to the receptor. google.com This competition leads to a decrease in the FRET signal, which is proportional to the binding affinity of the test compound. google.com TR-FRET assays are well-suited for high-throughput screening (HTS) of compound libraries to identify new ligands for the estrogen receptor. google.comrutgers.edu

Role as a Research Reference Standard

This compound is utilized as a research reference standard in various analytical applications. synzeal.comclearsynth.combiomall.in Reference standards are highly purified compounds used for the identification, quantification, and validation of analytical methods. synzeal.comclearsynth.com

As a reference standard, this compound can be used in:

Analytical Method Development and Validation: It serves as a benchmark for developing and validating new analytical methods, such as LC-MS/MS or HPLC, for the analysis of estradiol and its impurities. synzeal.comclearsynth.com

Quality Control (QC): In the commercial production of estradiol, this compound can be used as a QC standard to ensure the purity and identity of the final product. synzeal.comclearsynth.com

Impurity Profiling: It can be used to identify and quantify potential impurities in estradiol drug substances and products. clearsynth.compharmaffiliates.com

The availability of well-characterized this compound, complete with a Certificate of Analysis (CoA), is essential for its use as a reference standard, ensuring the accuracy and reliability of analytical results.

Method Development and Validation in Analytical Chemistry

The development of robust analytical methods is a critical step in the pharmaceutical industry to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their formulations. For compounds like this compound, which is an ether derivative of estradiol, chromatographic techniques are the methods of choice. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for the separation, identification, and quantification of such steroidal compounds. nih.govingentaconnect.comresearchgate.net

Method development for the analysis of estradiol and its impurities, including this compound, typically involves a systematic approach to optimize various chromatographic parameters. This process, often guided by Quality by Design (QbD) principles, aims to create a reliable and robust method. bepls.com Key aspects of method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For steroidal compounds, reversed-phase columns such as C18 or C8 are commonly employed. nih.govtandfonline.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer. bepls.comnih.gov The choice of detector, typically a UV detector for HPLC or a mass spectrometer for LC-MS, depends on the required sensitivity and selectivity of the assay. nih.govbepls.com

Once a method is developed, it must be validated in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). bepls.comtandfonline.com Method validation ensures that the analytical procedure is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components. tandfonline.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a correlation coefficient (r) of >0.99. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptable recovery typically falling within 98-102%. bepls.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. bepls.com

The following interactive table provides a hypothetical example of HPLC method parameters that could be established for the analysis of this compound, based on methods developed for estradiol and its impurities.

| Parameter | Value |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The next interactive table illustrates typical validation results that would be expected for a validated HPLC method for an estradiol-related impurity like this compound.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r) | > 0.99 | 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | < 2.0% | < 1.0% |

| LOD (µg/mL) | Reportable | 0.05 |

| LOQ (µg/mL) | Reportable | 0.15 |

| Robustness | No significant change in results | Passes |

Quality Control Applications in Research Synthesis

In the context of research and development, particularly in the synthesis of new chemical entities or the optimization of synthetic routes for existing compounds, quality control is indispensable. This compound, as a reference standard, is crucial for the quality control of estradiol synthesis. synzeal.comclearsynth.comsynzeal.com Its primary application is in the identification and quantification of impurities that may arise during the manufacturing process of estradiol.

The synthesis of estradiol can involve multiple steps, and impurities can be introduced through various pathways, including side reactions, incomplete reactions, or the presence of impurities in starting materials and reagents. The formation of ether derivatives like this compound can occur if propyl-containing reagents are present or as a result of specific reaction conditions.

During the synthesis of a research compound, analytical methods, such as the HPLC method described above, are used to monitor the progress of the reaction and the purity of the final product. By using a certified reference standard of this compound, analytical chemists can:

Identify Impurities: The retention time of any peak in the chromatogram of the synthesized estradiol can be compared to the retention time of the this compound reference standard to confirm its presence.

Quantify Impurities: A calibration curve generated using the reference standard allows for the accurate determination of the concentration of this compound in the final product. This is critical to ensure that the level of this impurity is below the acceptable limits set by regulatory authorities.

The following table provides a hypothetical example of in-process quality control results for three different batches of a research synthesis of estradiol, where this compound is a potential impurity.

| Batch Number | Estradiol Purity (%) | This compound (%) | Status |

| Batch A | 99.8 | 0.05 | Pass |

| Batch B | 99.5 | 0.18 | Fail |

| Batch C | 99.9 | < 0.01 | Pass |

The use of this compound as a reference standard is therefore fundamental in maintaining the quality and consistency of estradiol production, from early research and development stages to commercial manufacturing. synzeal.comclearsynth.combepls.com

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Dynamics Simulations of Receptor Interactions

The interaction of estrogenic compounds with their receptors, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), is the initiating step for most of their biological effects. Computational chemistry and molecular dynamics (MD) simulations offer powerful, non-invasive methods to explore these interactions at an atomic level.

Future research on Estradiol (B170435) 3-propyl ether will likely leverage these in silico approaches to predict and understand its binding characteristics. While studies have extensively modeled 17β-estradiol and other analogs, specific simulations for the 3-propyl ether derivative are a clear future step. oup.comresearchgate.net Techniques like docking programs can calculate the interactive energies between the ligand (Estradiol 3-propyl ether) and the receptor's binding pocket. nih.gov Such studies can elucidate how the 3-propoxy group influences the orientation of the steroid within the ligand-binding domain compared to estradiol's 3-hydroxyl group, which is a critical hydrogen bond donor. oup.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational tools that have been used to yield useful information on the structural features that determine preferential binding and activation of ER subtypes. oup.com Applying these models to a series of estradiol ethers, including the 3-propyl variant, could predict their relative binding affinities (RBAs) and whether they act as agonists or antagonists at ERα and ERβ. oup.com This information is crucial for designing more selective and potent research compounds. MD simulations can further reveal the dynamic nature of the ligand-receptor complex, showing how the flexibility of the propyl chain might affect the conformational changes in the receptor that are necessary for downstream signaling. researchgate.net

Exploration of Non-Genomic Actions and Rapid Signaling Pathways

Beyond the classical genomic pathway that involves gene transcription, estrogens are now known to elicit rapid, non-genomic actions initiated at the cell membrane. ismni.orgnih.govnih.gov These effects are mediated by membrane-associated estrogen receptors (mERs), including G protein-coupled receptor 30 (GPR30), and can trigger intracellular signaling cascades within seconds to minutes. nih.govwikipedia.org

A significant area for future research is to determine whether this compound can initiate these rapid signaling pathways and to characterize its unique "signaling signature." Studies on 17β-estradiol have shown it can rapidly activate pathways such as the MAPK/ERK and PI3K/Akt pathways, often through ERα. wikipedia.orgoup.comoup.com For instance, estradiol can trigger the release of intracellular calcium and activate kinases, influencing cell survival, proliferation, and other physiological processes independently of gene transcription. nih.govjneurosci.org

Investigating this compound's role in these pathways is a compelling future direction. Researchers can explore if it activates ERK1/2, Akt, or induces calcium release in various cell types. oup.comd-nb.info It is plausible that the 3-propoxy group could alter the interaction with membrane-bound ERs, potentially leading to a different profile of non-genomic signaling compared to 17β-estradiol. For example, specific agonists for ERα (like PPT) and ERβ (like DPN) have been used to dissect which receptor mediates rapid responses. oup.comoup.comnih.gov Similar experiments using this compound could reveal its selectivity for mERs and its capacity to modulate rapid signaling, providing insights into the structure-function relationship of non-genomic estrogenic actions. nih.gov

| Signaling Pathway | Role in Estrogen Action | Potential Investigation with this compound |

| MAPK/ERK | Involved in cell proliferation, differentiation, and survival. Rapidly activated by estrogens in various cell types, including neurons and cancer cells. oup.comd-nb.info | Determine if this compound can induce phosphorylation of ERK1/2 and assess the downstream consequences. |

| PI3K/Akt | A key survival pathway that inhibits apoptosis. Activated by estrogens, contributing to their protective effects in certain tissues. oup.com | Investigate the ability of this compound to activate Akt and promote cell survival. |

| Calcium (Ca2+) Mobilization | Estrogens can cause a rapid increase in intracellular calcium concentration via the PLC/IP3 pathway, influencing cellular processes like contraction and secretion. jneurosci.orgbioscientifica.com | Measure changes in intracellular calcium levels in response to this compound treatment. |

| GPR30 (GPER) | A G protein-coupled receptor that mediates rapid estrogenic signals, often leading to EGFR transactivation and subsequent kinase cascades. oup.comnih.gov | Assess the binding affinity and functional activation of GPR30 by this compound. |

Design of Novel Estradiol Ether Analogs for Targeted Research

The synthesis of derivatives of natural hormones is a cornerstone of medicinal chemistry, aimed at creating tools with improved or more specific properties. nih.govyoutube.com Building upon the structure of this compound, future research will focus on the rational design and synthesis of novel analogs for highly targeted applications.

One avenue of exploration is the modification of the ether chain length or branching at the 3-position. Synthesizing a series of 3-alkyl ethers (e.g., methyl, ethyl, butyl) and comparing their biological activities can provide a clearer understanding of how the size and hydrophobicity of this group impact receptor binding, selectivity for ERα vs. ERβ, and the balance between genomic and non-genomic actions. oup.comnih.gov

Another strategy involves introducing additional functional groups to the this compound scaffold. For example, incorporating a fluorescent tag or a biotin (B1667282) moiety could create powerful probes for visualizing receptor localization and trafficking within cells. Hybrid compounds, where this compound is linked to another pharmacophore, such as a cytotoxic agent or a kinase inhibitor, could be designed as tumor-targeting agents for ER-positive cancers. mdpi.com The synthesis of such novel analogs relies on established organic chemistry principles, often starting from commercially available precursors like estradiol or estrone (B1671321). nih.govmdpi.comresearchgate.net These efforts will produce a new generation of chemical probes to dissect estrogen signaling with greater precision. mdpi.com

| Analog Design Strategy | Research Goal | Example Modification |

| Varying the 3-Alkyl Ether Chain | To probe the influence of size and lipophilicity on receptor affinity and signaling pathways. | Synthesize Estradiol 3-methyl ether, 3-ethyl ether, 3-butyl ether, etc. |

| Introducing Reporter Groups | To create molecular probes for imaging and biochemical assays. | Attach a fluorophore (e.g., FITC) or biotin to the steroid backbone. |

| Creating Hybrid Molecules | To develop multi-target compounds for therapeutic or research applications. mdpi.com | Link this compound to a histone-deacetylase inhibitor or an EGFR inhibitor. mdpi.commdpi.com |

| Modifying the D-Ring | To alter receptor binding and downstream effects. | Introduce substituents at the 17α-position, such as an ethynyl (B1212043) group. researchgate.net |

Interdisciplinary Research Integrating Environmental and Biomedical Sciences

The study of synthetic estrogens like this compound is not confined to the laboratory. There is a growing need for interdisciplinary research that bridges biomedical and environmental sciences. Synthetic estrogens can enter aquatic ecosystems through various means, where they can act as endocrine-disrupting chemicals (EDCs), potentially impacting wildlife. openbiotechnologyjournal.com

Future research should investigate the environmental fate and toxicological profile of this compound. This includes developing sensitive analytical methods, such as GC-MS or LC-MS, to detect its presence in environmental samples like water, at concentrations as low as the picogram per liter range. acs.org Studies on its biodegradability and potential to bioaccumulate would provide a comprehensive environmental risk assessment.

From a biomedical standpoint, understanding how environmental estrogens interact with human and animal physiology is critical. This compound can serve as a model compound to study the mechanisms of endocrine disruption. By comparing its effects to those of known environmental estrogens (e.g., bisphenol A, nonylphenol) and the natural hormone 17β-estradiol, researchers can gain insights into the structural features that confer endocrine-disrupting activity. openbiotechnologyjournal.comoup.com This integrated approach, combining analytical chemistry, environmental toxicology, and molecular endocrinology, is essential for understanding the broader health implications of synthetic steroids and for developing strategies to mitigate their potential impact. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Estradiol 3-propyl ether in laboratory settings?

- Answer : Synthesis typically involves etherification of estradiol at the 3-hydroxyl position using propyl halides or alkylation agents under controlled conditions. Characterization employs high-performance liquid chromatography (HPLC) to verify purity (≥99%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, including the propyl ether moiety .

- Example Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C22H32O2 |

| Molecular Weight | 328.49 g/mol |

| CAS No. | 39219-28-8 |

| HPLC Purity | ≥99% |

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Answer : Implement engineering controls (e.g., local exhaust ventilation) to maintain airborne concentrations below occupational exposure limits. Use flame-resistant lab equipment due to its flammable liquid classification (GHS Category 2). Personal protective equipment (PPE) should include chemically resistant gloves and eyewear, with emergency eyewash stations and showers accessible .

Advanced Research Questions

Q. How should researchers design in vitro studies to evaluate the estrogenic activity of this compound while minimizing confounding variables?

- Answer :

- Cell Line Selection : Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) with controls for ER-negative cells.

- Dose-Response Curves : Test a range of concentrations (e.g., 1 nM–10 µM) to establish EC50 values.

- Control Groups : Include estradiol as a positive control and solvent-only (e.g., DMSO) as a negative control.

- Endpoint Assays : Measure proliferation (via MTT assay) and ER activation (via luciferase reporter genes) .

Q. What statistical approaches are recommended for analyzing contradictory data on the pharmacological efficacy of this compound in preclinical models?

- Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.

- Sensitivity Analysis : Test if results hold under varying assumptions (e.g., exclusion of low-powered studies).

- Replication Studies : Design experiments with larger sample sizes and standardized protocols to confirm findings.

- Bayesian Methods : Quantify uncertainty and update probability distributions as new data emerges .

Q. How can researchers ethically justify the use of this compound in studies involving human-derived tissues or cell lines?

- Answer :

- Ethical Approval : Obtain approval from an Institutional Review Board (IRB) or Ethics Committee, detailing the compound’s purpose and safety profile.

- Informed Consent : For studies using human tissues, ensure donor consent explicitly covers the use of synthetic estrogens.

- Risk Mitigation : Document adherence to OSHA 1910.1020 guidelines for chemical exposure monitoring and medical testing .

Methodological Considerations

Q. What are the best practices for validating the stability of this compound in long-term storage for pharmacological studies?

- Answer :

- Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.

- Stability Testing : Periodically analyze samples via HPLC to detect degradation products (e.g., free estradiol).

- Documentation : Record batch-specific stability data in lab notebooks or electronic databases .

Q. How should researchers address discrepancies in receptor binding affinity data between this compound and its parent compound, estradiol?

- Answer :

- Assay Calibration : Validate receptor binding assays (e.g., competitive radioligand binding) with internal standards.

- Structural Analysis : Use molecular docking simulations to compare binding modes of the propyl ether derivative versus estradiol.

- Cross-Study Comparison : Reconcile differences by adjusting for variables like solvent polarity or incubation time .

Data Reporting and Compliance

Q. What ethical and regulatory frameworks govern the inclusion of this compound in clinical research protocols?

- Answer :

- Regulatory Compliance : Follow FDA guidelines for Investigational New Drug (IND) applications if transitioning to human trials.

- Transparency : Disclose all conflicts of interest and funding sources in publications.

- Data Sharing : Archive raw datasets in repositories like NIH’s Figshare to enable reproducibility .

Q. How can researchers ensure methodological rigor when publishing studies on this compound’s effects on neuroendocrine pathways?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.